1-Bromo-2-(2-chloroethyl)benzene
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Overview
Description
1-Bromo-2-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where a bromine atom and a 2-chloroethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-chloroethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles replace a hydrogen atom on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Nitrobenzene or sulfonated benzene derivatives
Scientific Research Applications
1-Bromo-2-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group make the compound susceptible to nucleophilic attack, leading to substitution reactions. The benzene ring’s aromaticity allows it to participate in electrophilic aromatic substitution reactions, where electrophiles can replace hydrogen atoms on the ring .
Comparison with Similar Compounds
1-Bromo-2-chloroethane: Similar in structure but lacks the aromatic benzene ring.
2-Chloroethylbenzene: Similar but lacks the bromine atom.
1-Bromo-2-chlorobenzene: Similar but lacks the 2-chloroethyl group .
Uniqueness: 1-Bromo-2-(2-chloroethyl)benzene is unique due to the presence of both a bromine atom and a 2-chloroethyl group on the benzene ring.
Properties
IUPAC Name |
1-bromo-2-(2-chloroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJNMAJBMVALKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75534-18-8 |
Source
|
Record name | 1-bromo-2-(2-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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